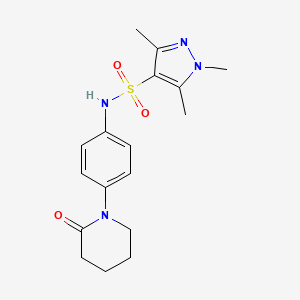

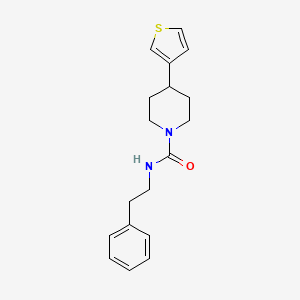

![molecular formula C21H18ClN5O2S B2591830 N1-(3-Chlorphenyl)-N2-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamid CAS No. 894039-24-8](/img/structure/B2591830.png)

N1-(3-Chlorphenyl)-N2-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a thiazolo[3,2-b][1,2,4]triazole moiety, and an oxalamide linkage

Wissenschaftliche Forschungsanwendungen

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,3-triazole hybrids, have shown significant interactions with various microbial strains .

Mode of Action

It’s worth noting that 1,2,3-triazoles and their derivatives have been found to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

An adme analysis performed on 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .

Result of Action

1,2,3-triazole hybrids have shown moderate to excellent activity against various microbial strains .

Action Environment

It’s worth noting that the stability of 1,2,3-triazoles against metabolic degradation has been highlighted, which could potentially influence the compound’s action .

Biochemische Analyse

Biochemical Properties

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . The compound’s interaction with this enzyme inhibits its activity, leading to the disruption of cell membrane synthesis and ultimately causing cell death. Additionally, N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits binding affinity with various receptors, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by disrupting the synthesis of essential biomolecules, leading to impaired cell growth and proliferation .

Molecular Mechanism

At the molecular level, N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exerts its effects through several mechanisms. It binds to the active site of cytochrome P450 lanosterol 14α-demethylase, inhibiting its enzymatic activity and preventing the synthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the compound modulates gene expression by interacting with transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities, without significant toxicity . At higher doses, toxic effects, including liver and kidney damage, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. The interaction of the compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its biological effects. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins involved in cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, enhancing its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the chlorophenyl ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives and oxalamide-containing molecules. Examples include:

- Thiazolo[3,2-b][1,2,4]triazole derivatives with different substituents on the aromatic ring.

- Oxalamide derivatives with varying alkyl or aryl groups .

Uniqueness

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTONXLDRLXFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

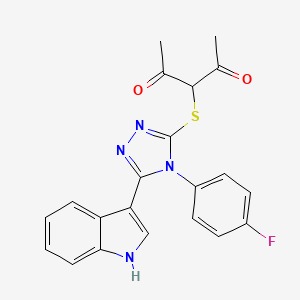

![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)

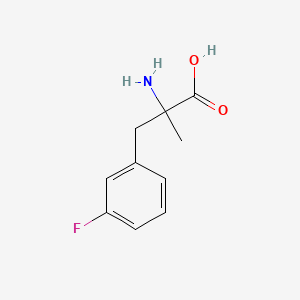

![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)

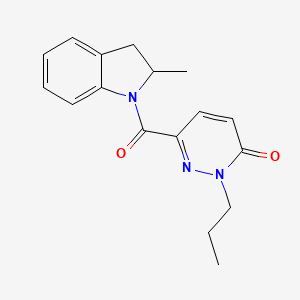

![N-benzyl-2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2591750.png)

![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)

![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)

![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

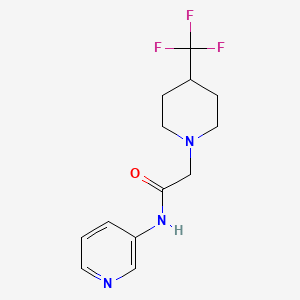

![4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2591770.png)